Triacetonamine
Overview
Description
Vincubine, also known as 2,2,6,6-Tetramethyl-4-piperidinone, is a synthetic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is known for its protective effects on superoxide dismutase and creatine phosphate kinase, as well as its ability to inhibit calcium chloride-induced agglomeration of thromocytes . Vincubine has applications in various fields, including medicine, agriculture, and polymer science .
Mechanism of Action
Target of Action
Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, is a sterically hindered amine . It is known to interact with various biological targets, demonstrating a range of activities such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, psychotropic, and high ganglionic blocking .
Mode of Action
This compound derivatives react via three functional groups including carbonyl, methylenes adjacent to the carbonyl group, and NH . The compound’s interaction with its targets leads to various changes, depending on the specific target and the context of the interaction. For instance, as a P38 kinase inhibitor, it may prevent the activation of the P38 MAPK pathway, thereby influencing cellular responses to stress and inflammation .
Biochemical Pathways
For example, as a P38 kinase inhibitor, it could affect the MAPK signaling pathway .
Pharmacokinetics
The physical properties of this compound, including its density, boiling point, flash point, and melting point, have been determined . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with various targets. For instance, its antifungal and antimicrobial activities suggest that it can inhibit the growth of certain fungi and bacteria . Its anticancer activity suggests that it may induce apoptosis or inhibit proliferation in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen and temperature can affect the stability of this compound . Furthermore, the compound’s solubility in water and other solvents can influence its distribution and efficacy in different environments .
Biochemical Analysis
Biochemical Properties
Triacetonamine demonstrates different types of biological activities, such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, and psychotropic
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to certain enzymes and proteins, potentially inhibiting or activating their function It may also induce changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Vincubine can be synthesized through the reaction of acetone with ammonium hydroxide. The process involves the condensation of three molecules of acetone with one molecule of ammonium hydroxide, followed by cyclization to form the piperidinone ring . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, Vincubine is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions . The final product is purified through distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Vincubine undergoes various chemical reactions, including:
Oxidation: Vincubine can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Vincubine can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of Vincubine .
Scientific Research Applications
Vincubine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Vinblastine: A vinca alkaloid used in cancer treatment.
Vincristine: Another vinca alkaloid with anticancer properties.
Vindesine: A derivative of vinblastine used in chemotherapy.
Uniqueness of Vincubine
Vincubine is unique due to its specific protective effects on enzymes and its ability to inhibit thromocyte agglomeration. Unlike other vinca alkaloids, Vincubine is primarily used for its protective and stabilizing properties rather than its anticancer activity .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUXJYZVKZKLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29334-13-2 (4-methylbenzenesulfonate), 33973-59-0 (hydrochloride), 72361-44-5 (sulfate) | |
Record name | Tempidon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041527 | |
Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
826-36-8 | |
Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tempidon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triacetonamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16579 | |
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Record name | 4-Piperidinone, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIACETONAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K4430S3XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34.9 °C | |
Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, has the molecular formula C9H17NO and a molecular weight of 155.24 g/mol.
ANone: Yes, researchers have utilized various spectroscopic methods to characterize this compound. For instance, one study employed spin labeling with a deuterium-labeled this compound derivative to evaluate the contribution of specific hydrogen atoms to the electron spin resonance (ESR) spectrum. []
ANone: this compound can be synthesized through the condensation reaction of acetone with ammonia. This reaction can be carried out in the presence of various catalysts, including calcium chloride [], acidic mesoporous silicas [], and alkali-treated HY zeolites. []
ANone: Yes, this compound can be alkylated at the 3-position. Researchers have successfully synthesized 3-alkylated this compound derivatives by reacting a lithiated imine derivative of this compound with alkyl halides or styrene oxide. []
ANone: this compound can undergo various reactions, including:
- Nucleophilic addition: It readily reacts with 1,6-hexandiamine to form N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexandiamine after hydrogenation. []
- Gewald reaction: this compound can be used in the Gewald reaction to synthesize bicyclic 2-aminothiophenes, which are valuable intermediates for the preparation of thienopyridine and thienopyrimidine derivatives. []
- Ketal formation: this compound can react with hydroxy derivatives like alcohols in the presence of gaseous hydrogen chloride to form open-chain or cyclic ketals. []
- Oxidation: this compound can be oxidized to 2,2,6,6-tetramethyl-3,4-piperidinedione using hydrogen peroxide. []
ANone: While this compound itself is not typically used as a catalyst, its derivatives, particularly those containing sulfonic acid groups, have been explored as catalysts in organic synthesis. []
ANone: this compound derivatives, when functionalized with sulfonic acid groups, demonstrate catalytic activity in the continuous synthesis of this compound itself. [] This highlights their potential application in optimizing the production process of this valuable chemical building block.
ANone: Research suggests that this compound possesses hypotensive and vasodilatory effects. [] Intravenous administration of this compound in rats resulted in a dose-dependent decrease in arterial pressure and dilation of arterioles.
ANone: While not a direct therapeutic agent itself, this compound serves as a crucial building block for synthesizing various pharmacologically active compounds. For instance, researchers have synthesized cyclic hydroxamic acid derivatives of this compound and investigated their potential as antitumor agents, specifically for treating lymphatic leukemia. []
ANone: Yes, this compound has been found in extracts from the South China Sea gorgonian Juncella squmata. [] This marine organism is a potential natural source of this compound.
ANone: One method involves melt crystallization technology. This process helps remove impurities and yields a more stable form of this compound. []
ANone: While specific data on this compound's environmental impact might be limited, researchers are increasingly focusing on developing environmentally friendly processes for its synthesis. A study comparing different production methods highlighted the importance of considering waste reduction and resource efficiency in this compound production. []
ANone: Researchers utilize various techniques to study this compound and its derivatives, including:
ANone: Yes, this compound's versatility makes it valuable across various fields:
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